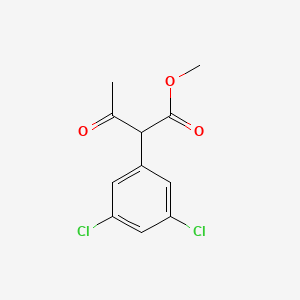

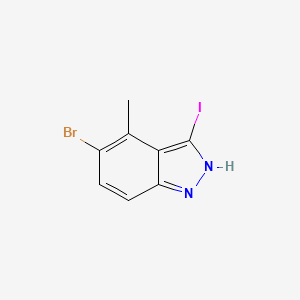

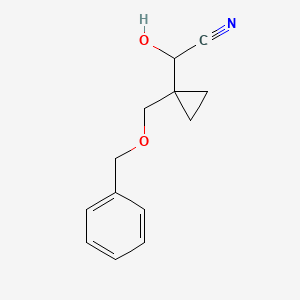

![molecular formula C11H19NO9 B13845764 N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)

N-Acetyl-D-[2,3-13C2]neuraminic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetyl-D-[2,3-13C2]neuraminic Acid is a labeled form of N-Acetyl-D-neuraminic acid, a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. This compound is a member of the sialic acids family, which are found in cell surface glycolipids and glycoproteins. N-Acetyl-D-neuraminic acid plays a crucial role in various biological processes, including cellular recognition, virus invasion, and cell adhesion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Acetyl-D-neuraminic acid can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. One common method involves the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase for epimerization and N-acetyl-D-neuraminic acid lyase for aldol condensation. This method uses pyruvate and N-acetyl-glucosamine as substrates .

Industrial Production Methods: Industrial production of N-Acetyl-D-neuraminic acid often employs whole-cell biocatalysts. For example, engineered Escherichia coli strains can be used to produce N-Acetyl-D-neuraminic acid by assembling a two-step heterologous pathway consisting of N-acetyl-D-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid aldolase . This method has been optimized to achieve high yields and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: N-Acetyl-D-neuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of N-Acetyl-D-neuraminic acid include pyruvate, N-acetyl-glucosamine, and various enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid lyase . Reaction conditions often involve specific temperatures, pH levels, and substrate concentrations to optimize the yield and efficiency of the reactions.

Major Products Formed: The major products formed from the reactions of N-Acetyl-D-neuraminic acid include various derivatives of sialic acids, which have significant biological and industrial applications .

Aplicaciones Científicas De Investigación

N-Acetyl-D-neuraminic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other sialic acid derivatives. In biology, it plays a role in studying cellular recognition and virus invasion mechanisms. In medicine, it is used in the development of antiviral drugs and as a nutraceutical for infant brain development . Industrially, it is used in the production of glycoproteins and glycolipids for various applications .

Mecanismo De Acción

N-Acetyl-D-neuraminic acid exerts its effects by interacting with specific molecular targets and pathways. It is involved in cellular recognition events, virus invasion, and cell adhesion. The compound acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin, an early step in acquiring influenza virus infection . Additionally, it plays a role in regulating immune responses and tumorigenesis .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to N-Acetyl-D-neuraminic acid include N-Glycolylneuraminic acid and other sialic acids . These compounds share structural similarities but differ in their biological functions and applications.

Uniqueness: N-Acetyl-D-neuraminic acid is unique due to its specific role in human biology as the predominant sialic acid found in human cells. Its involvement in critical biological processes, such as virus invasion and cellular recognition, makes it a valuable compound for research and industrial applications .

Propiedades

Fórmula molecular |

C11H19NO9 |

|---|---|

Peso molecular |

311.26 g/mol |

Nombre IUPAC |

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3-13C2)oxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1/i2+1,11+1 |

Clave InChI |

SQVRNKJHWKZAKO-YYJPHSFESA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([13CH2][13C](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

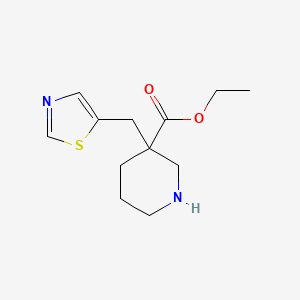

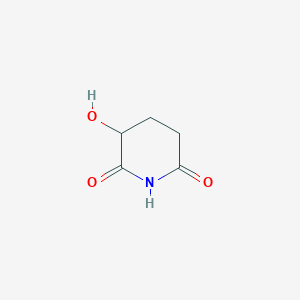

![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)

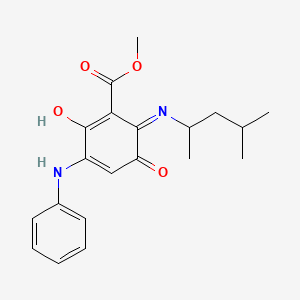

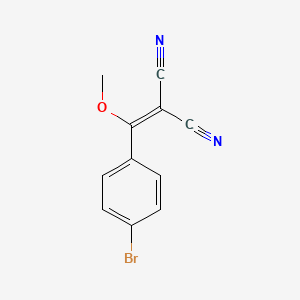

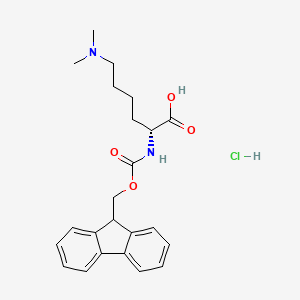

![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)

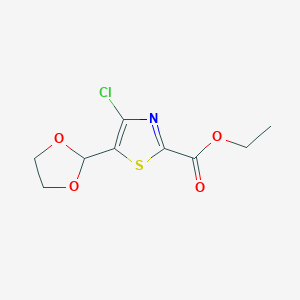

![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)

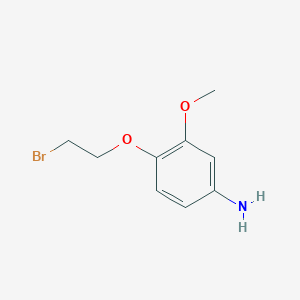

![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)